3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde
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Overview
Description
3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound belongs to the enediyne family, known for their unique structural features and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde typically involves the coupling of 1,2-diethynylbenzene with an appropriate alkyne under Sonogashira cross-coupling conditions. The reaction is usually catalyzed by palladium complexes in the presence of a copper co-catalyst and an amine base. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 50-80°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The enediyne moiety can participate in nucleophilic substitution reactions, particularly with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles such as halides (I-, Br-, CN-, SCN-) in the presence of a base like pivalic acid, at elevated temperatures (75°C).
Major Products
Oxidation: 3-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid
Reduction: 3-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol
Substitution: Various substituted enediynes depending on the nucleophile used.
Scientific Research Applications
3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex enediyne compounds.
Biology: Studied for its potential as a DNA-cleaving agent due to its enediyne moiety.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde involves the activation of its enediyne moiety, leading to the generation of reactive intermediates that can cleave DNA. This process typically involves:
Molecular Targets: DNA strands
Pathways Involved: The enediyne moiety undergoes a Bergman cyclization to form a diradical species, which then abstracts hydrogen atoms from the DNA backbone, leading to strand scission.
Comparison with Similar Compounds
Similar Compounds
Dynemicin A: Another enediyne compound with potent DNA-cleaving activity.
Esperamicin: Known for its strong anticancer properties due to its enediyne core.
Leinamycin: An enediyne antibiotic with a unique mechanism of action involving DNA cleavage.
Uniqueness
3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is unique due to its specific structural features, which allow for selective reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a DNA-cleaving agent make it a valuable compound for research and industrial applications.
Properties
CAS No. |
823228-12-2 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-dec-3-en-1,5-diynylbenzaldehyde |
InChI |
InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-11-16-12-10-13-17(14-16)15-18/h7-8,10,12-15H,2-4H2,1H3 |
InChI Key |
QSSYUBADMAYZHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
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